![molecular formula C24H24ClN5O4S B15100732 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15100732.png)
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, an imino group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo core, followed by the introduction of the sulfonyl and imino groups, and finally the attachment of the morpholine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the imino group may produce amine derivatives.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and imino groups.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl group may interact with proteins or enzymes, while the imino group can form hydrogen bonds with biological molecules. The morpholine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-piperidin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-pyrrolidin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine moiety distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.
Biological Activity
5-(4-Chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with notable structural features that suggest significant biological activity. This article explores its pharmacological properties, including its potential applications in cancer therapy and antimicrobial activity.
Structural Characteristics
The compound is characterized by a triazatricyclo framework and functional groups such as sulfonyl and imino. The presence of the 4-chlorophenyl group enhances its potential biological activity by influencing interactions with biological targets. The morpholine moiety contributes to the compound's solubility and reactivity, which are critical for its pharmacological efficacy.
Structural Feature | Description |
---|---|
Triazatricyclo Framework | Unique cyclic structure that may influence binding properties |
Sulfonyl Group | Enhances interaction with biological targets |
Imino Group | Potentially involved in enzyme inhibition |
Morpholine Moiety | Improves solubility and reactivity |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 5-(4-chlorophenyl)sulfonyl derivatives. For instance, a related compound was shown to exhibit low micromolar activity against the AKT2 kinase, a critical target in glioma treatment. This compound inhibited 3D neurosphere formation in glioma stem cells while displaying low toxicity to non-cancerous cells .
Case Study: Inhibition of Glioma Growth
- Compound Tested: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles
- Findings: Exhibited potent inhibitory effects on glioblastoma cell lines with an EC50 indicating effectiveness against malignancy .
Antimicrobial Activity
The compound's structural features suggest potential antibacterial properties. Research on similar sulfonamide derivatives has indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell function .
Summary of Antimicrobial Efficacy
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has been associated with significant enzyme inhibition activities. Studies have demonstrated strong inhibitory effects against urease and acetylcholinesterase enzymes, which are relevant in various therapeutic contexts including cancer and neurodegenerative diseases .
Enzyme Inhibition Data
Enzyme | IC50 Values (µM) |
---|---|
Urease | 2.14 ± 0.003 |
Acetylcholinesterase | Varies by derivative |
Properties
Molecular Formula |
C24H24ClN5O4S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H24ClN5O4S/c25-17-5-7-18(8-6-17)35(32,33)20-16-19-23(27-21-4-1-2-10-29(21)24(19)31)30(22(20)26)11-3-9-28-12-14-34-15-13-28/h1-2,4-8,10,16,26H,3,9,11-15H2 |
InChI Key |
ZMNLOTMGUFLDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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